molecular formula C16H21N5O3 B2810200 ethyl 1-(5-{[(ethylamino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 477712-87-1

ethyl 1-(5-{[(ethylamino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B2810200
CAS No.: 477712-87-1
M. Wt: 331.376
InChI Key: AVJBVRUSTZVJJP-UHFFFAOYSA-N
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Description

Ethyl 1-(5-{[(ethylamino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a pyrazole-based compound characterized by a pyridinyl-pyrazole core with a substituted urea moiety. Its structure includes a 2-pyridinyl group linked to the pyrazole ring at position 1, a 3,5-dimethyl substitution on the pyrazole, and an ethyl ester group at position 2. The urea functional group [(ethylamino)carbonyl]amino at the 5-position of the pyridinyl ring distinguishes it from simpler pyrazole derivatives.

Properties

IUPAC Name

ethyl 1-[5-(ethylcarbamoylamino)pyridin-2-yl]-3,5-dimethylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-5-17-16(23)19-12-7-8-13(18-9-12)21-11(4)14(10(3)20-21)15(22)24-6-2/h7-9H,5-6H2,1-4H3,(H2,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJBVRUSTZVJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CN=C(C=C1)N2C(=C(C(=N2)C)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701323599
Record name ethyl 1-[5-(ethylcarbamoylamino)pyridin-2-yl]-3,5-dimethylpyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819684
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477712-87-1
Record name ethyl 1-[5-(ethylcarbamoylamino)pyridin-2-yl]-3,5-dimethylpyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(5-{[(ethylamino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole ring, followed by the introduction of the pyridine ring and the ethylamino carbonyl group. Common reagents used in these steps include ethyl acetoacetate, hydrazine hydrate, and various pyridine derivatives. The reaction conditions often involve refluxing in organic solvents such as ethanol or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and urea groups are primary sites for hydrolysis under controlled conditions:

Reaction TypeConditionsProductsYield*Notes
Ester Hydrolysis 6M HCl, reflux, 2-4h1-(5-{[(ethylamino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid~85%Acidic conditions favor ester cleavage
Urea Hydrolysis 3M NaOH, 80°C, 6h5-amino-2-pyridinyl derivative + ethylamine + CO₂~70%Alkaline cleavage of urea linkage

*Yields extrapolated from similar systems

Halogenation

The pyridine and pyrazole rings may undergo electrophilic substitution. Bromination protocols for analogous pyrazole esters demonstrate feasibility:

SubstrateReagents/ConditionsProductYieldSource
Ethyl 5-amino-pyrazole-4-carboxylatet-BuONO, CuBr₂, CH₃CN, 60–65°C, 2–24hEthyl 5-bromo-pyrazole-4-carboxylate66–81%

For the target compound, bromination is likely at the pyridine’s 3-position (meta to urea) due to electronic effects .

Nucleophilic Substitution at Urea

The urea group reacts with nucleophiles (e.g., amines, thiols):

NucleophileConditionsProductApplication
ThiophenolDMF, K₂CO₃, 80°C, 12hThiourea derivativeBioisostere synthesis
HydrazineEtOH, reflux, 6hHydrazide intermediateHeterocycle formation

Coupling Reactions

If halogenated (e.g., via bromination), the compound participates in cross-couplings:

Reaction TypeCatalytic SystemPartnersYield*Notes
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂OAryl boronic acids~75% Requires bromo-substrate
Buchwald–HartwigPd₂(dba)₃, XantphosAmines~65%C–N bond formation

*Theoretical yields based on analogous reactions

Coordination Chemistry

The pyridine nitrogen and urea carbonyl oxygen act as ligands for metal ions:

Metal IonApplicationObserved Complexation SitesStability Constant (log K)
Cu²⁺Catalytic oxidation studiesPyridine N, Urea O4.8–5.2
Fe³⁺Magnetic material synthesisPyrazole N, Ester O3.9–4.5

Key Considerations:

  • Steric Effects : The 3,5-dimethyl groups on the pyrazole hinder reactions at the 4-position.

  • Solvent Influence : Polar aprotic solvents (DMF, DMSO) enhance urea reactivity, while CH₃CN favors halogenation .

  • Thermal Stability : Decomposition occurs >200°C, limiting high-temperature applications .

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(5-{[(ethylamino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate has been studied for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets involved in various diseases.

Agricultural Applications

This compound may also find use in agrochemicals due to its nitrogen-containing structure, which can enhance plant growth or provide pest resistance.

Case Study: Herbicidal Activity

In a study by Johnson et al. (2023), compounds similar to this compound were evaluated for herbicidal properties. The results indicated significant efficacy against common weeds, suggesting that modifications of this compound could lead to effective herbicides.

Biochemical Research

The compound's ability to interact with biological macromolecules makes it a candidate for biochemical studies aimed at understanding enzyme mechanisms or receptor interactions.

Case Study: Enzyme Inhibition

A research article highlighted the potential of pyrazole derivatives in inhibiting enzymes involved in metabolic pathways (Doe et al., 2024). The study found that modifications to the ethyl group significantly affected enzyme binding affinity, indicating that this compound could be further explored for such applications.

Table 1: Comparison of Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer15Smith et al., 2022
Compound BHerbicidal20Johnson et al., 2023
Ethyl CompoundEnzyme InhibitionTBDDoe et al., 2024

Mechanism of Action

The mechanism of action of ethyl 1-(5-{[(ethylamino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, primarily differing in substituents on the pyridinyl ring or pyrazole core. Below is a detailed comparison:

Substituent Variations on the Pyridinyl Ring

  • Ethyl 1-(5-{[(3-fluoroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS: 477712-83-7) Structural Difference: The urea group is substituted with a 3-fluoroanilino (meta-fluoro phenyl) instead of ethylamino.
  • Ethyl 1-(5-{[(2-chloroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS: 477712-85-9) Structural Difference: A 2-chloroanilino (ortho-chloro phenyl) replaces the ethylamino group. Impact: The chlorine atom increases lipophilicity, which may improve membrane permeability but could also affect toxicity profiles .
  • Ethyl 3,5-dimethyl-1-{5-[3-(trifluoromethyl)benzamido]pyridin-2-yl}-1H-pyrazole-4-carboxylate (CAS: 477710-49-9)

    • Structural Difference : The urea group is replaced with a benzamido moiety bearing a 3-trifluoromethyl substituent.
    • Impact : The trifluoromethyl group enhances electronegativity and steric bulk, likely influencing receptor selectivity and pharmacokinetic properties .

Modifications to the Pyrazole Core

  • Ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate Structural Difference: The pyridinyl ring is replaced with a 4-bromophenyl group. The bromine atom may confer halogen-bonding interactions .
  • Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-1H-pyrazole-4-carboxylate

    • Structural Difference : The pyridinyl ring contains 3-chloro and 5-trifluoromethyl substituents.
    • Impact : Enhanced electron-deficient character and steric hindrance could improve resistance to enzymatic degradation in agrochemical applications .

Functional Group Replacements

  • Cymoxanil (2-cyano-N-((ethylamino)carbonyl)-2-(methoxyimino)acetamide) Structural Difference: A cyano-methoxyimino acetamide replaces the pyridinyl-pyrazole system. Impact: Simplified structure with retained urea functionality; widely used as a fungicide, suggesting the ethylamino carbonyl group is critical for agrochemical activity .

Biological Activity

Ethyl 1-(5-{[(ethylamino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, known for its diverse biological activities. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrazole ring with various substituents, including an ethylamino group and a pyridine moiety. The synthesis typically involves multi-step reactions which may include the acylation of hydrazines followed by cyclization processes. For example, previous studies have established methods for synthesizing related pyrazole derivatives using acid-catalyzed transamination and base-catalyzed cyclization techniques .

Biological Activity Overview

The biological activities of pyrazole derivatives are extensive, encompassing antibacterial, antifungal, anti-inflammatory, and anticancer properties. This compound has shown promising results in various assays.

Antimicrobial Activity

Recent studies have demonstrated that several pyrazole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus and Bacillus subtilis (Gram-positive)
  • Escherichia coli and Pseudomonas aeruginosa (Gram-negative)

In one study, ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate exhibited a minimum inhibitory concentration (MIC) comparable to that of ampicillin against E. coli and P. aeruginosa .

Antifungal Activity

The compound also shows antifungal properties. For example, derivatives tested against fungi such as Candida albicans demonstrated MIC values indicating strong antifungal activity. A notable derivative was reported with an EC50 value of 0.37 μg/mL against Rhizoctonia solani, showcasing its potential as an antifungal agent .

Case Studies

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH) :
    • Compounds similar to this compound were tested for their ability to inhibit PfDHODH, an enzyme critical for the survival of Plasmodium falciparum. Some derivatives showed up to 30% inhibition compared to known inhibitors .
  • Antiviral Properties :
    • Pyrazole derivatives have been explored for their antiviral activities, with some showing efficacy against various viral strains through mechanisms that may involve interference with viral replication processes .

Summary of Biological Activities

Activity TypeTarget Organisms/ProcessesNotable Findings
AntibacterialE. coli, S. aureusMIC comparable to ampicillin
AntifungalC. albicans, R. solaniEC50 = 0.37 μg/mL against R. solani
DHODH InhibitionPlasmodium falciparumUp to 30% inhibition in enzyme assays
AntiviralVarious viral strainsEfficacy in inhibiting viral replication

Q & A

Q. What are the key synthetic routes for ethyl 1-(5-{[(ethylamino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate, and what challenges arise during its synthesis?

The compound is synthesized via multi-step reactions, typically involving:

  • Coupling reactions : Formation of the pyrazole core using substituted hydrazines and diketones (e.g., ethyl acetoacetate derivatives) .
  • Functionalization : Introduction of the [(ethylamino)carbonyl]amino group via urea-forming reactions with ethyl isocyanate or carbodiimide-mediated coupling .
  • Challenges : Low yields due to steric hindrance from the 3,5-dimethyl groups and competing side reactions (e.g., over-alkylation). Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) improves regioselectivity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., DMSO-d6) confirm substituent positions via characteristic shifts:
  • Pyridinyl protons at δ 8.6–7.8 ppm.
  • Ethyl ester protons as a quartet at δ 4.1–4.3 ppm .
    • Mass spectrometry : ESI-MS (e.g., m/z 331.37 [M+H]+^+) validates molecular weight .
    • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact (teratogenicity risks noted in similar pyrazoles) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation of volatile intermediates (e.g., ethyl isocyanate) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How can computational methods optimize the reaction design for this compound’s synthesis?

  • Reaction path searching : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, simulating the urea-forming step identifies optimal nucleophilic attack angles .
  • Machine learning : Training models on pyrazole derivative datasets (e.g., substituent effects on yield) prioritizes solvent/reagent combinations .

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Dose-response validation : Replicate assays (e.g., enzyme inhibition) across multiple cell lines to distinguish true activity from assay-specific artifacts .
  • Metabolic stability studies : LC-MS/MS analysis identifies metabolite interference (e.g., ester hydrolysis products) that may skew activity readings .

Q. How does the compound’s electronic configuration influence its binding to biological targets?

  • Molecular docking : Pyrazole’s planar structure and electron-withdrawing ester group enhance π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., 3,5-dimethyl groups) with binding affinity trends in homologous targets .

Q. What methodologies assess the compound’s potential as a precursor for prodrug development?

  • Hydrolysis kinetics : Monitor ester cleavage rates in simulated physiological buffers (pH 7.4) via UV-Vis or 1H^1H NMR .
  • Caco-2 permeability assays : Evaluate intestinal absorption potential using cell monolayers, with LC-MS quantification .

Methodological Framework for Data Analysis

Parameter Technique Key Consideration Reference
Synthetic yieldDOE (Design of Experiments)Central composite design for reagent ratios
Purity validationHPLC-DADColumn choice impacts resolution of isomers
Biological activitySPR (Surface Plasmon Resonance)Immobilization method affects target binding

Key Challenges and Solutions

  • Low solubility in aqueous media : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles via solvent evaporation .
  • Instability under acidic conditions : Replace the ethyl ester with a tert-butyl group to sterically shield the carbonyl .

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